Ethyl-4,5-dihydroxynaphthalene-2,7-disulphonic acid

Description

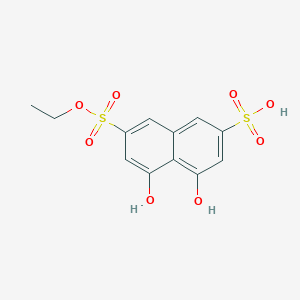

Ethyl-4,5-dihydroxynaphthalene-2,7-disulphonic acid (CAS 71648-30-1, EC 275-759-6) is a naphthalene derivative functionalized with hydroxyl, ethyl, and sulfonic acid groups. Its molecular structure consists of a naphthalene backbone with hydroxyl groups at positions 4 and 5, ethyl substitution, and sulfonic acid groups at positions 2 and 7 .

Properties

CAS No. |

71648-30-1 |

|---|---|

Molecular Formula |

C12H12O8S2 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

7-ethoxysulfonyl-4,5-dihydroxynaphthalene-2-sulfonic acid |

InChI |

InChI=1S/C12H12O8S2/c1-2-20-22(18,19)9-4-7-3-8(21(15,16)17)5-10(13)12(7)11(14)6-9/h3-6,13-14H,2H2,1H3,(H,15,16,17) |

InChI Key |

KSQYYZZNPDYERU-UHFFFAOYSA-N |

Canonical SMILES |

CCOS(=O)(=O)C1=CC2=CC(=CC(=C2C(=C1)O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Naphthalene to Naphthalene-2,7-disulfonic Acid

- Reagents and Conditions: Naphthalene is reacted with concentrated sulfuric acid or oleum at elevated temperatures (~180 °C) for several hours to introduce sulfonic acid groups at the 2 and 7 positions.

- Process Control: Temperature and reaction time are critical to favor disulfonation at the desired positions and to minimize polysulfonation or side reactions.

- Outcome: Naphthalene-2,7-disulfonic acid is obtained as a key intermediate with high purity, which is water-soluble due to sulfonic acid groups.

Hydroxylation to 4,5-Dihydroxy-2,7-naphthalenedisulfonic Acid

- Reagents and Conditions: Hydroxylation is typically achieved by oxidative methods or by reaction with hydroxylating agents under controlled acidic or neutral conditions.

- Example: Literature reports hydroxylation of naphthalene disulfonic acids to introduce hydroxyl groups at the 4 and 5 positions, yielding 4,5-dihydroxynaphthalene-2,7-disulphonic acid.

- Purification: The product is purified by recrystallization or chromatographic methods to achieve high purity (≥95% by HPLC).

Ethylation to Form Ethyl-4,5-dihydroxynaphthalene-2,7-disulphonic Acid

- Reagents and Conditions: Ethylation is performed by reacting the 4,5-dihydroxy-2,7-naphthalenedisulfonic acid with ethylating agents such as ethyl halides or ethyl sulfate under basic or acidic catalysis.

- Reaction Parameters: Temperature control (often mild heating), solvent choice (aqueous or organic), and reaction time are optimized to achieve selective ethylation on the hydroxyl groups or aromatic ring.

- Yield and Purity: The reaction is monitored by TLC or HPLC, and the product is isolated by filtration and recrystallization.

Recent advances emphasize environmentally friendly synthesis routes:

- Green Sulfonation: Use of recyclable organic acids and controlled nitric acid addition for nitration/sulfonation steps reduces acid consumption and wastewater generation.

- Neutralization and Purification: Optimized neutralization processes using sodium sulfate instead of sodium chloride improve yield and reduce salt waste in related naphthalene disulfonic acid derivatives.

- Process Parameters: Reaction temperatures ranging from -15 to 120 °C and pressures from atmospheric to 35 MPa have been employed to optimize reaction kinetics and selectivity.

| Step | Reagents/Conditions | Key Parameters | Yield/Purity | Notes |

|---|---|---|---|---|

| Sulfonation | Naphthalene + H2SO4 (oleum) | 180 °C, several hours | High yield, water-soluble intermediate | Control to avoid polysulfonation |

| Hydroxylation | Oxidative agents or hydroxylating reagents | Acidic/neutral medium, mild heat | ≥95% purity by HPLC | Requires purification by recrystallization |

| Ethylation | Ethyl halides or ethyl sulfate + catalyst | Mild heating, solvent choice | Monitored by TLC/HPLC | Selective ethylation on hydroxyl/aromatic sites |

| Green synthesis | 2,7-naphthalenedisulfonic acid + organic acid + nitric acid | -15 to 120 °C, 0-35 MPa, 3-12 h | ≥85% yield, ≥95% purity | Recyclable solvents, reduced waste |

| Neutralization | Sodium sulfate in aqueous sulfuric acid | 353 K, mole ratio 2.5 | Yield ~98% | Improved salt management and recycling |

- Purity and Characterization: Products are characterized by HPLC (≥95% purity), NMR spectroscopy (e.g., 1H NMR signals consistent with aromatic and hydroxyl protons), and mass spectrometry confirming molecular weights.

- Environmental Impact: Green synthesis methods significantly reduce acid consumption and wastewater production compared to classical methods involving fuming sulfuric acid and ammonium/sodium sulfate salts.

- Process Efficiency: Optimized neutralization and salting-out processes enhance product recovery and purity, with yields approaching 98% in related naphthalene disulfonic acid derivatives.

The preparation of this compound involves a multi-step synthetic route starting from naphthalene sulfonation, followed by hydroxylation and ethylation. Advances in green chemistry have introduced environmentally benign methods that improve yield, reduce waste, and enable solvent recycling. Careful control of reaction parameters and purification techniques ensures high purity and reproducibility, making these methods suitable for industrial and laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl-4,5-dihydroxynaphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of sulfonate esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or amines are employed under basic or acidic conditions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Dihydro derivatives.

Substitution: Sulfonate esters and amides.

Scientific Research Applications

Applications Overview

The applications of Ethyl-4,5-dihydroxynaphthalene-2,7-disulphonic acid can be categorized into several key areas:

-

Dye Manufacturing

- Used as an intermediate in the synthesis of azo and anthraquinone dyes.

- Facilitates the production of colorants for textiles and other materials.

-

Analytical Chemistry

- Serves as a reagent for the determination of various metal ions such as chromium and titanium.

- Employed in colorimetric assays to detect formaldehyde and nitrites.

- Scale Inhibition in Industrial Processes

Case Study 1: Dye Production

This compound is integral to the synthesis of specific azo dyes. For instance, it is utilized in the coupling reaction with diazotized amines to produce vibrant colorants used in textile dyeing processes. The reaction mechanism typically involves the formation of a diazonium salt followed by coupling with the naphthalene derivative to yield a stable azo compound.

| Dye Type | Intermediate Used | Application |

|---|---|---|

| Azo Dyes | This compound | Textile dyeing |

| Anthraquinone Dyes | Ethyl derivative | Paper and fabric dyeing |

Case Study 2: Analytical Applications

In analytical chemistry, this compound has been employed in various assays for detecting metal ions. For example, a study demonstrated its efficacy in determining chromium levels in environmental samples through a colorimetric method. The reaction produces a colored complex that can be quantified spectrophotometrically.

| Metal Ion | Detection Method | Sensitivity |

|---|---|---|

| Chromium | Colorimetric assay | Low ppb levels |

| Titanium | Colorimetric assay | Low ppb levels |

Mechanism of Action

The mechanism of action of ethyl-4,5-dihydroxynaphthalene-2,7-disulphonic acid involves its interaction with molecular targets through its hydroxyl and sulfonic acid groups. These functional groups enable the compound to participate in hydrogen bonding, electrostatic interactions, and coordination with metal ions. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromotropic Acid (4,5-Dihydroxynaphthalene-2,7-disulphonic Acid)

- Structure : Lacks the ethyl group present in the target compound, with hydroxyl and sulfonic acid groups at identical positions (CAS 148-25-4) .

- Applications :

- Analytical Chemistry : Used in photometric determination of formaldehyde via chromotropic acid reaction (violet-blue color formation at 570 nm) .

- Corrosion Inhibition : Acts as an organic dye inhibitor for mild steel in acidic environments .

- Electrochemical Sensors : Polymerized forms (e.g., poly(3-(5-chloro-2-hydroxyphenylazo)-chromotropic acid)) are used in modified electrodes for simultaneous detection of ascorbic acid, dopamine, and uric acid .

- Physical Properties : Molecular weight 320.30 g/mol; forms water-soluble disodium salts (CAS 5808-22-0) for reagent applications .

Key Differences:

CPA-III (3,6-Bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic Acid)

- Structure: Azo-linked phosphonophenyl groups at positions 3 and 6 (CAS 1914-99-4) .

- Applications: Biochemical Research: Used as a metallochromic indicator for rare earth elements and calcium detection . Safety Profile: Suspected carcinogen (H351), requiring stringent handling protocols .

- Physical Properties : Higher molecular weight (801.33 g/mol) due to complex substituents .

Key Differences:

Chromotropic Acid Disodium Salt Dihydrate

- Structure : Sodium salt of chromotropic acid with two water molecules (CAS 5808-22-0) .

- Applications :

- Physical Properties : Molecular weight 400.29 g/mol; soluble in water (>300°C decomposition temperature) .

Key Differences:

- Ionic form increases solubility, making it preferable for aqueous-phase reactions compared to the neutral ethyl derivative.

Comparative Data Table

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | Applications | Safety Concerns |

|---|---|---|---|---|---|

| Ethyl-4,5-dihydroxynaphthalene-2,7-disulphonic acid | 71648-30-1 | Not specified | Ethyl, hydroxyl, sulfonic acid | Likely analytical/dye applications | Limited data; EINECS listed |

| Chromotropic acid | 148-25-4 | 320.30 | Hydroxyl, sulfonic acid | Formaldehyde detection, corrosion inhibition | Standard handling required |

| CPA-III | 1914-99-4 | 801.33 | Azo, phosphonophenyl | Metal ion detection | Suspected carcinogen (H351) |

| Chromotropic acid disodium salt dihydrate | 5808-22-0 | 400.29 | Sodium salt, hydroxyl | Reagent for formaldehyde detection | Non-hazardous in solution |

Research Findings and Implications

- Structural Influence on Function : Ethyl substitution may modify electron distribution and steric effects, impacting reactivity in redox or polymerization reactions .

- Safety and Regulation: CPA-III’s carcinogenicity underscores the need for substituent-specific risk assessments, which are currently lacking for the ethyl derivative .

Biological Activity

Ethyl-4,5-dihydroxynaphthalene-2,7-disulphonic acid (CAS No. 6272-19-1) is a sulfonated naphthalene derivative that exhibits various biological activities. This compound is of significant interest in biochemical and pharmaceutical research due to its potential applications in areas such as drug formulation, environmental science, and analytical chemistry. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C10H10O8S2 |

| Molecular Weight | 318.27 g/mol |

| CAS Number | 6272-19-1 |

| Solubility | Very soluble in water |

| Melting Point | >300 °C |

Structural Characteristics

This compound features two hydroxyl groups and two sulfonic acid groups on a naphthalene ring, contributing to its polar nature and solubility in aqueous solutions.

Antioxidant Properties

Research has indicated that naphthalene derivatives possess antioxidant properties. This compound has been shown to scavenge free radicals effectively. A study demonstrated that this compound could inhibit lipid peroxidation in biological membranes, suggesting its potential as a protective agent against oxidative stress .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. In vitro studies have reported significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes due to the compound's anionic nature .

Complex Formation with Metal Ions

This compound can form stable complexes with metal ions such as Fe(III). These complexes are utilized in spectrophotometric analyses for the determination of iron concentrations in environmental samples. The stability and colorimetric properties of these complexes enhance the sensitivity of detection methods .

Study on Antioxidant Activity

A recent study evaluated the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound demonstrated a dose-dependent increase in radical scavenging activity with an IC50 value comparable to established antioxidants like ascorbic acid.

Antimicrobial Efficacy Testing

In a comparative study involving various naphthalene derivatives, this compound showed superior antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus, indicating its potential for development into an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.